![molecular formula C23H34O2 B3025717 5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol CAS No. 55824-13-0](/img/structure/B3025717.png)
5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
Overview
Description
“5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol” is also known as Cannabidiphorol, CBD-C7, or CBD-heptyl . It is a bis-homolog of cannabidiol that has been found in certain strains of Cannabis . The compound is a natural phytocannabinoid and was named cannabidiphorol (CBDP) in 2019 .
Molecular Structure Analysis
The molecular formula of “this compound” is C23H34O2 . Its molecular weight is 342.5 g/mol . The 1H-NMR Spectrum corresponds to the assigned structure .. The color and form are reported, but the specific details are not provided .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Pathways : This compound has been studied in the context of its synthesis pathways. For instance, Becker and Weyerstahl (1979) explored the synthesis of a related compound, 6-[4-Methyl-3-cyclohexen-1-yl]-5-hepten-2-on, which is a precursor of α-Bisabolene and its isopropenyl isomer (Becker & Weyerstahl, 1979).
Chemical Reactions and Derivatives : Research has delved into the reactions of similar compounds and their derivatives. Kluge, Tschech, and Fuchs (1990) studied the anaerobic metabolism of related compounds, providing insights into specific enzymatic reactions and metabolic pathways (Kluge, Tschech, & Fuchs, 1990).
Biological and Pharmacological Research
Molecular Interactions and Biological Effects : Investigations into the biological interactions and effects of this compound include the work of Penumarti and Abdel‐Rahman (2014), who studied its effects in the context of nitric oxide synthase and blood pressure regulation (Penumarti & Abdel‐Rahman, 2014).
Cardioprotective Effects : Matouk, Taye, El-Moselhy, Heeba, and Abdel‐Rahman (2018) researched the cardioprotective effects of this compound, especially in the context of diabetic rats (Matouk et al., 2018).
Vasorelaxation Mechanisms : Al Suleimani, Al Mahruqi, and Hiley (2015) explored the mechanisms of vasorelaxation induced by a similar compound, highlighting the role of endothelium-dependent pathways and various cellular receptors (Al Suleimani, Al Mahruqi, & Hiley, 2015).
Safety and Hazards
Mechanism of Action
Cannabidiphorol (CBDP) is a recently discovered phytocannabinoid, structurally similar to cannabidiol (CBD), but with a seven-carbon alkyl chain . This article will explore the mechanism of action of CBDP, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
It is known that cannabinoids like cbdp interact with the endocannabinoid system (ecbs) in our bodies . The eCBS consists of endocannabinoids and their receptors, which are involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
It is suggested that cannabinoids like cbdp may interact with the ecbs by binding to cannabinoid receptors . The length of the alkyl side-chain can influence the binding efficacy to these receptors .
Biochemical Pathways
The exact biochemical pathways affected by CBDP are still under investigation. Cannabinoids are known to modulate multiple supraspinal, spinal, and peripheral nociception pathways . They can inhibit the release of excitatory neurotransmitters, which could potentially explain some of their therapeutic effects .
Pharmacokinetics
It is known that the pharmacokinetics of cannabinoids can modulate and limit their therapeutic bioavailability .
Result of Action
Cannabinoids like cbdp have been suggested to have potential anti-inflammatory, antioxidant, and anti-epileptic activity .
Action Environment
The action of CBDP can be influenced by various environmental factors. For instance, growth conditions such as humidity, light quality and intensity, CO2 concentration, and mineral nutrition can affect the composition of secondary metabolites in the Cannabis plant .
Biochemical Analysis
Biochemical Properties
It is known that Cannabidiphorol, like other cannabinoids, interacts with the endocannabinoid system in the human body . This system includes enzymes, proteins, and other biomolecules that are involved in various biochemical reactions .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Like other cannabinoids, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Early studies are focusing on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Research on the dosage effects of Cannabidiphorol in animal models is ongoing. Early studies are investigating any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
properties
IUPAC Name |
5-heptyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O2/c1-5-6-7-8-9-10-18-14-21(24)23(22(25)15-18)20-13-17(4)11-12-19(20)16(2)3/h13-15,19-20,24-25H,2,5-12H2,1,3-4H3/t19-,20+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHRHCGOMWNLCE-VQTJNVASSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401038844 | |
Record name | Cannabidiphorol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401038844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55824-13-0 | |
Record name | Cannabidiphorol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401038844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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